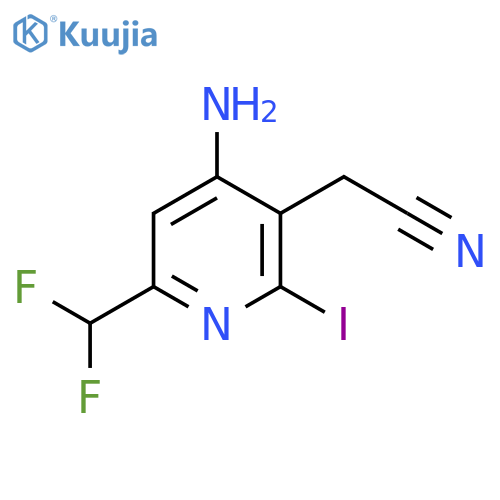

Cas no 1804513-29-8 (4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile)

1804513-29-8 structure

商品名:4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile

CAS番号:1804513-29-8

MF:C8H6F2IN3

メガワット:309.054620265961

CID:4854499

4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile

-

- インチ: 1S/C8H6F2IN3/c9-7(10)6-3-5(13)4(1-2-12)8(11)14-6/h3,7H,1H2,(H2,13,14)

- InChIKey: NNBGOBDEOWKCKY-UHFFFAOYSA-N

- ほほえんだ: IC1=C(CC#N)C(=CC(C(F)F)=N1)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 240

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 62.7

4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029068242-1g |

4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile |

1804513-29-8 | 97% | 1g |

$1,519.80 | 2022-04-02 |

4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

1804513-29-8 (4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile) 関連製品

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 393835-65-9(5-Amino-N-acetyltryptamine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬